molecular formula CF4O B1214211 Trifluoromethyl hypofluorite CAS No. 373-91-1

Trifluoromethyl hypofluorite

Cat. No. B1214211
CAS RN: 373-91-1
M. Wt: 104.004 g/mol
InChI Key: SMBZJSVIKJMSFP-UHFFFAOYSA-N
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Description

Trifluoromethyl hypofluorite is an organofluorine compound with the chemical formula CF3OF . It exists as a colorless gas at room temperature and is highly toxic . It is a rare example of a hypofluorite (compound with an O−F bond) and can be seen as a similar chemical compound to methanol where every hydrogen atom is replaced by a fluorine atom .


Synthesis Analysis

Trifluoromethyl hypofluorite is prepared by the reaction of fluorine gas with carbon monoxide . The reaction can be represented as: 2 F2 + CO → CF3OF .


Molecular Structure Analysis

The molecular formula of Trifluoromethyl hypofluorite is CF4O . It can be seen as a similar chemical compound to methanol where every hydrogen atom is replaced by a fluorine atom . It is a trifluoromethyl ester of hypofluorous acid .


Chemical Reactions Analysis

Trifluoromethyl hypofluorite is a source of electrophilic fluorine . It has been used for the preparation of α-fluoroketones from silyl enol ethers . Behaving like a pseudohalogen, it adds to ethylene to give the ether: CF3OF + CH2CH2 → CF3OCH2CH2F .


Physical And Chemical Properties Analysis

Trifluoromethyl hypofluorite is a colorless gas at room temperature . It has a molar mass of 104.004012 g/mol . The melting point is −213 °C and the boiling point is −95 °C .

Scientific Research Applications

Synthesis of Organic Molecules

Trifluoromethyl hypofluorite (CF3OF) is widely used in the synthesis of organic molecules. It serves as a source of nucleophilic fluoride ions for constructing compounds with CF2, CF3, CHF2, or CF2COOH groups in specific sites. This chemical has been used for completing the perfluorination of polyfluoroethers and introducing fluorine atoms into organic molecules such as carboxylic acids and nitro compounds (Rozen, 2005).

Aromatic Trifluoromethylation

In the aromatic trifluoromethylation process, trifluoromethyl hypofluorite plays a key role in the production of fluorine-containing pharmaceuticals and agrochemicals. It is used for the synthesis of trifluoromethylated aromatic compounds and as an electrophilic fluorinating agent in various chemical reactions (Tomashenko & Grushin, 2011).

Gas-Phase Oxidation Studies

CF3OF is instrumental in the study of the kinetics and mechanism of thermal gas-phase oxidation reactions. For instance, the oxidation of perfluorobutene-2 (C4F8) initiated by CF3OF in the presence of O2 is a significant area of study, providing insights into reaction mechanisms and product formation (Romano, Védova, & Czarnowski, 2003).

Reactivity and Safety in Synthesis

Research on CF3OF also includes its reactivity and use in the preparation of important perfluoro monomers. This involves exploring its free radical or electrophilic reactivity and use as an initiation system in the oxidation and oxypolymerization of fluorinated olefins. Safety issues are also a focus due to the compound's tendency to self-decompose, forming gaseous compounds (Venturini, Sansotera, & Navarrini, 2013).

Development of Catalytic Methods

CF3OF is involved in the development of catalytic methods for the incorporation of trifluoromethyl groups into organic compounds. This includes the use of various nucleophilic catalysts to promote reactions under mild conditions, highlighting its significance in organofluorine chemistry and its applications in material science, agrochemistry, and the pharmaceutical industry (Prakash et al., 2006).

properties

IUPAC Name

trifluoromethyl hypofluorite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CF4O/c2-1(3,4)6-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBZJSVIKJMSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OF)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073174
Record name Hypofluorous acid, trifluoromethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.004 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoromethyl hypofluorite

CAS RN

373-91-1
Record name Hypofluorous acid, trifluoromethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoromethyl hypofluorite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hypofluorous acid, trifluoromethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoromethyl hypofluorite
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.157
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoromethyl hypofluorite
Reactant of Route 2
Trifluoromethyl hypofluorite
Reactant of Route 3
Trifluoromethyl hypofluorite

Citations

For This Compound
637
Citations
KB Kellogg, GH Cady - Journal of the American Chemical Society, 1948 - ACS Publications
Absolute turbidities of solutions of pure sucrose have been determined up to a concentration of 0.6 g./ml. of solution. The turbidity increases with concentration, reaching a maximum at …
Number of citations: 155 pubs.acs.org
RH Hesse, V Sikervar - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 373‐91‐1 ] CF 4 O (MW 104.01) InChI = 1S/CF4O/c2‐1(3,4)6‐5 InChIKey = SMBZJSVIKJMSFP‐UHFFFAOYSA‐N (electrophilic fluorinating agent b for the preparation of …
Number of citations: 1 onlinelibrary.wiley.com
JAC Allison, GH Cady - Journal of the American Chemical Society, 1959 - ACS Publications
Discussion Since trifluoromethyl hypofluorite was first synthesized2 the only reported research performed with it has been the determination of its infrared spectrum3 and a recent …
Number of citations: 67 pubs.acs.org
RL Asher, EH Appelman, JL Tilson, M Litorja… - The Journal of …, 1997 - pubs.aip.org
CF 3 OH , an important and controversial by-product of atmospheric decomposition of CF 3 CFH 2 (HFC-134a) and other hydrofluorocarbons, has been examined by photoionization …
Number of citations: 31 pubs.aip.org
RS Porter, GH Cady - Journal of the American Chemical Society, 1957 - ACS Publications
When an electric spark is passed through trifluoromethyl hypofluorite (CF3OF), the gas … In their original studies of trifluoromethyl hypofluorite, Kellogg and Cady3 found that the gas …
Number of citations: 82 pubs.acs.org
G Pass, HL Roberts - Inorganic Chemistry, 1963 - ACS Publications
… The reaction of trifluoromethyl hypofluorite with sulfur tetrafluoride gives CF3OSF5 as the only product. Trifluoromethyl hypofluorite, sulfur tetrafluoride, and oxygen react to give …
Number of citations: 37 pubs.acs.org
RS Porter, GH Cady - Journal of the American Chemical Society, 1957 - ACS Publications
… appreciably attacked by trifluoromethyl hypofluorite below 470. … cyclopentene (CsFa) adds trifluoromethyl hypofluorite across … Trifluoromethyl hypofluorite and tetrafluoroethylene have …
Number of citations: 71 pubs.acs.org
N Wang, FS Rowland - The Journal of Physical Chemistry, 1985 - ACS Publications
Trifluoromethyl hypofluorite, CF3OF, quantitatively reacts with ethyl radicals to form ethyl fluoride. The reaction rate for abstraction of F from CF3OF is 0.25 times as fast as abstraction …
Number of citations: 21 pubs.acs.org
RD Neirinckx, RM Lambrecht, AP Wolf - The International Journal of …, 1978 - Elsevier
A convenient procedure for the rapid synthesis of 18 F-labeled CF 3 OF was developed. A study of NiF 2 , KF and CsF catalysis indicated CsF to be the superior catalyst for synthesis of …
Number of citations: 41 www.sciencedirect.com
RC Kennedy, JB Levy - The Journal of Physical Chemistry, 1972 - ACS Publications
… of trifluoromethyl hypofluorite and carbonyl fluoride are … or trifluoromethyl hypofluorite, and for the reverse reaction with varying ratios of carbonyl fluoride to trifluoromethyl hypofluorite. A …
Number of citations: 76 pubs.acs.org

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